molecular formula C10H10ClFO2 B14051514 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one

Cat. No.: B14051514
M. Wt: 216.63 g/mol
InChI Key: FNXMENRUUKYECG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 This compound is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-(fluoromethoxy)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chloro and fluoromethoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methoxyphenyl)propan-1-one
  • 1-(4-Fluoro-2-methoxyphenyl)propan-1-one
  • 1-(4-Chloro-2-(difluoromethoxy)phenyl)propan-1-one

Comparison: 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one is unique due to the presence of both chloro and fluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Biological Activity

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-1-one is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug development.

Chemical Structure and Properties

The compound's structure features a chlorinated aromatic ring and a fluoromethoxy group, which are known to influence its biological interactions. The presence of these functional groups can enhance lipophilicity and modulate receptor interactions, making the compound suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways.

Biological Activity Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of glutamate receptors. This property could be beneficial in conditions such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. Mechanistic studies revealed that the compound triggered apoptosis via the mitochondrial pathway, as evidenced by increased Bax/Bcl-2 ratios and activation of caspase-3.

Case Study 2: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory properties of the compound revealed that it effectively reduced TNF-alpha levels in LPS-stimulated macrophages. The study utilized ELISA assays to quantify cytokine levels, demonstrating a dose-dependent decrease with an IC50 value around 12 µM. These findings suggest potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerBreast Cancer15Apoptosis via caspase activation
Anti-inflammatoryMacrophages12Inhibition of TNF-alpha production

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[4-chloro-2-(fluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-9(13)8-4-3-7(11)5-10(8)14-6-12/h3-5H,2,6H2,1H3

InChI Key

FNXMENRUUKYECG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)OCF

Origin of Product

United States

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